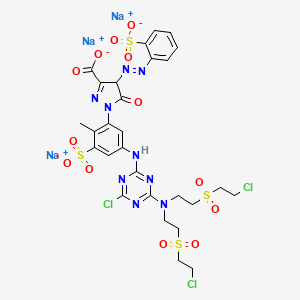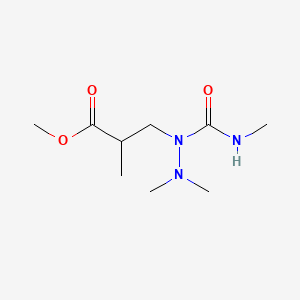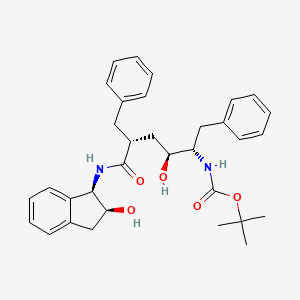
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes both amino and phosphorin groups, making it a versatile molecule in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one typically involves the esterification of triethanolamine with fatty acids. This reaction is carried out in the presence of heterogeneous mixed metal oxide catalysts, such as CuFe2O4, ZnFe2O4, CoFe2O4, and NiFe2O4 . The reaction conditions include moderate temperatures and the use of solvents like chloroform and ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using environmentally friendly catalysts. The catalysts are prepared by co-precipitation methods and are designed to be reusable and efficient under mild conditions . The process is optimized to ensure high yield and selectivity of the desired product.
化学反応の分析
Types of Reactions
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted amino compounds.
科学的研究の応用
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of 2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one involves its interaction with various molecular targets. The compound can act as a surfactant, lowering the interfacial tension in mixtures and preventing the separation of emulsions . It can also interact with enzymes and proteins, affecting their activity and stability.
類似化合物との比較
Similar Compounds
Triethanolamine: Similar in structure but lacks the phosphorin group.
Bis-Tris: Another compound with similar buffering properties but different molecular structure.
Diethanolamine: Shares the amino and hydroxyethyl groups but differs in overall structure.
Uniqueness
2-(Bis(2-hydroxyethyl)amino)-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one is unique due to its combination of amino, hydroxyethyl, and phosphorin groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in industrial processes where multifunctional reagents are needed.
特性
CAS番号 |
156454-76-1 |
|---|---|
分子式 |
C11H15N2O4P |
分子量 |
270.22 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]-3H-1,3,2-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C11H15N2O4P/c14-7-5-13(6-8-15)18-12-11(16)9-3-1-2-4-10(9)17-18/h1-4,14-15H,5-8H2,(H,12,16) |
InChIキー |
RCOGFNHTEQMZMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NP(O2)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)










